molecular formula C22H18N2O6 B11619022 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate

Cat. No.: B11619022
M. Wt: 406.4 g/mol
InChI Key: GJCVLNBCDWBENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate is a structurally complex heterocyclic compound featuring a bicyclic methanoisoindole core fused with a dioxolane ring. The molecule is further functionalized with a phenyl group substituted at the 3-position by a 4-nitrobenzoate ester. This nitro group confers strong electron-withdrawing properties, which may influence the compound’s reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H18N2O6/c25-20-18-13-4-5-14(10-13)19(18)21(26)23(20)16-2-1-3-17(11-16)30-22(27)12-6-8-15(9-7-12)24(28)29/h1-3,6-9,11,13-14,18-19H,4-5,10H2

InChI Key

GJCVLNBCDWBENC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the dioxooctahydro-methanoisoindol intermediate. This intermediate is then reacted with 4-nitrobenzoic acid or its derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce different oxygenated compounds.

Scientific Research Applications

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitrobenzoate group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxooctahydro-methanoisoindol moiety may also contribute to the compound’s overall biological activity by stabilizing its structure and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of methanoisoindole derivatives, many of which share the 1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl scaffold but differ in their substituents and biological activities. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Activity / Applications Reference
3-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate C₂₄H₂₀N₂O₆* 432.43 g/mol† 4-Nitrobenzoate ester Not explicitly reported; inferred potential as a Wnt inhibitor or antimicrobial agent
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate (ID: 4483-1915) C₂₀H₂₅NO₄ 343.42 g/mol Hexanoate ester Antimicrobial screening candidate
3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid C₁₆H₁₃Br₂NO₄ 443.10 g/mol Dibromo substitution, carboxylic acid Discontinued; structural analog for SAR studies
4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid C₁₆H₁₅NO₄ 285.30 g/mol Carboxylic acid Precursor for bioactive conjugates
VP-4540 (Methyl 4-(methanoisoindol-dioxolane)benzoate) C₁₇H₁₇NO₄ 299.33 g/mol Methyl ester Moderate antimicrobial activity (32 μg/mL)
4-(Cis-endo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(p-tolyl)benzamide (19) C₂₅H₂₃N₂O₃ 399.47 g/mol p-Tolylamide High LC-MS purity (98.5%); Wnt pathway modulation

*Estimated based on structural analogs; †Calculated using PubChem formula tools.

Key Findings from Comparative Analysis

Structural Modifications and Bioactivity: The 4-nitrobenzoate substituent in the target compound distinguishes it from methyl or hexanoate esters (e.g., VP-4540, ID: 4483-1915). Dibromo-substituted analogs (e.g., CID55727 derivatives) exhibit higher molecular weights (~443 g/mol) and altered solubility profiles, which may limit bioavailability compared to the nitrobenzoate variant .

Synthetic Accessibility :

  • Compounds like VP-4540 and VP-4543 are synthesized via PCl₅-mediated condensation, yielding moderate-to-high purity (35–91% yields) . The target compound’s nitro group may require milder conditions to prevent decomposition.

Biological Performance: VP-4540 showed moderate antimicrobial activity against S. aureus and E. The nitrobenzoate derivative’s activity remains speculative but could align with these trends.

Commercial Availability :

  • Many analogs (e.g., dibromo derivatives) are discontinued or out of stock, highlighting the niche status of this chemical class .

Biological Activity

3-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

The molecular formula of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate is C22H22N2O5C_{22}H_{22}N_{2}O_{5}, with a molecular weight of approximately 394.43 g/mol. The compound features a nitrobenzoate moiety which is significant for its biological interactions.

PropertyValue
Molecular Weight394.43 g/mol
Molecular FormulaC22H22N2O5
LogP3.6698
Polar Surface Area50.102 Ų

Anticancer Activity

Recent studies have indicated that derivatives of nitrobenzoate compounds exhibit significant anticancer properties. For instance, nitrobenzoate-derived compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

Antiangiogenic Effects

The compound has been investigated for its antiangiogenic properties, which are crucial in cancer therapy. A study demonstrated that a related nitrobenzoate compound (X8) impaired vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways, leading to reduced endothelial cell migration and proliferation . This suggests that similar mechanisms may be applicable to 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate.

Antimicrobial Properties

Nitrobenzoate compounds have also been reported to possess antimicrobial activities. They can inhibit bacterial growth and have been explored as potential agents against antibiotic-resistant strains . The specific mechanisms often involve interference with bacterial cell wall synthesis or other vital processes.

Case Studies

  • Zebrafish Model : In a controlled study using zebrafish embryos, treatment with X8 (a nitrobenzoate derivative) resulted in significant vascular defects and reduced expression of vascular markers, indicating potential applications in antiangiogenic therapy .
  • Cancer Cell Lines : Research on various cancer cell lines has shown that nitrobenzoate derivatives can suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression. This highlights the therapeutic potential of compounds like 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate in oncology .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-nitrobenzoate with high purity?

  • Methodological Answer : Begin with a systematic literature review to identify existing synthetic routes (e.g., esterification or coupling reactions involving nitrobenzoate derivatives). Optimize reaction conditions (e.g., solvent, catalyst, temperature) using factorial experimental designs, such as split-plot or randomized block designs, to account for variables like reaction time and reagent ratios . Characterize intermediates and final products via HPLC for purity assessment and NMR (¹H/¹³C) for structural confirmation. For example, analogous compounds in PubChem (e.g., 3-(1,3-dioxopropan-2-yl)-4-nitrobenzoic acid hydrate) provide reference spectral data for validation .

Q. How can researchers determine the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Conduct laboratory studies to measure partition coefficients (e.g., log Kow, solubility) and degradation rates under controlled abiotic (hydrolysis, photolysis) and biotic (microbial degradation) conditions. Follow protocols from long-term environmental projects like INCHEMBIOL, which emphasize standardized testing across pH, temperature, and light exposure gradients . Use LC-MS or GC-MS to track degradation products and quantify persistence.

Q. What analytical techniques are most effective for characterizing its crystalline structure and stability?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) to resolve the molecular packing and hydrogen-bonding networks. Complement with thermal analysis (TGA/DSC) to assess stability under heating. For dynamic structural insights, use solid-state NMR or FTIR spectroscopy. Cross-reference spectral data with PubChem entries for analogous isoindole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), identifying reactive sites. Validate predictions experimentally via kinetic studies in solvents of varying polarity. Compare computational activation energies with empirical Arrhenius parameters derived from temperature-dependent NMR or UV-Vis spectroscopy .

Q. What experimental strategies resolve contradictions in reported degradation pathways under oxidative conditions?

  • Methodological Answer : Design a split-split-plot experiment to isolate variables such as oxidant concentration, pH, and catalytic agents. Use high-resolution mass spectrometry (HRMS) to identify transient intermediates and isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation. Statistical tools like ANOVA can pinpoint interactions between variables that explain discrepancies in prior studies .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity while minimizing toxicity?

  • Methodological Answer : Synthesize derivatives with modifications to the nitrobenzoate or isoindole moieties. Test in vitro bioactivity (e.g., enzyme inhibition assays) and cytotoxicity (e.g., MTT assays) in parallel. Use multivariate regression models to correlate structural descriptors (e.g., log P, polar surface area) with activity/toxicity ratios. Molecular docking simulations can further rationalize binding interactions with target proteins .

Q. What methodological frameworks ensure reproducibility in multi-laboratory studies of its photochemical behavior?

  • Methodological Answer : Adopt standardized protocols for light exposure (e.g., ISO 11348 for irradiance control) and calibrate equipment (e.g., actinometers) across labs. Share raw datasets (e.g., kinetic profiles, spectral outputs) via collaborative platforms and apply meta-analysis to reconcile inter-lab variability. Reference INCHEMBIOL’s harmonized environmental testing guidelines for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.